N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide

Description

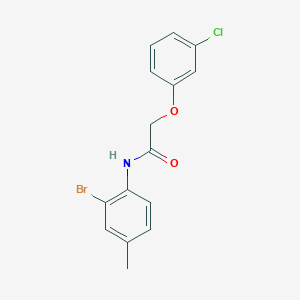

Chemical Structure and Properties N-(2-Bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide (CAS: 301678-97-7) is a halogenated acetamide derivative with the molecular formula C₁₅H₁₃BrClNO₂ and an average molecular mass of 354.628 g/mol . The compound features a 2-bromo-4-methylphenyl group attached to the acetamide nitrogen and a 3-chlorophenoxy moiety on the oxygen of the acetamide backbone. Its monoisotopic mass is 352.981818, and it is characterized by a ChemSpider ID of 2066906 .

Analytical Methods

Reverse-phase HPLC using a Newcrom R1 column has been validated for the separation and analysis of this compound, with a logP value of 1.97, indicating moderate lipophilicity .

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO2/c1-10-5-6-14(13(16)7-10)18-15(19)9-20-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHNAFSJQIORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 3-chlorophenoxyacetic acid.

Formation of Acyl Chloride: 3-chlorophenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

Amide Formation: The acyl chloride is then reacted with 2-bromo-4-methylaniline in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro groups).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed:

Substitution: Formation of substituted derivatives with different nucleophiles.

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Hydrolysis: Formation of 2-bromo-4-methylaniline and 3-chlorophenoxyacetic acid.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Compounds with similar structures have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Its derivatives can be utilized in the development of drugs targeting conditions such as pain management and inflammation.

Case Studies:

- Analgesics and Sedatives: Research indicates that compounds similar to this compound are effective precursors for synthesizing analgesics and sedatives. For instance, derivatives have been explored for their potential in treating chronic pain conditions due to their ability to modulate pain pathways .

- Anticonvulsants: The compound may also play a role in synthesizing anticonvulsant medications, which are essential for managing epilepsy and other seizure disorders .

Analytical Chemistry

Chromatography Techniques:

this compound can be analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its effective separation on Newcrom R1 HPLC columns under optimized conditions, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

| Technique | Details |

|---|---|

| HPLC Method | Reverse phase chromatography |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Application | Isolation of impurities; pharmacokinetics |

Potential Biological Effects:

The compound is hypothesized to exhibit various biological activities based on its structural characteristics. Research into similar compounds has shown potential effects such as:

- Antimicrobial Activity: Compounds with halogen substitutions often exhibit enhanced antimicrobial properties.

- Anti-inflammatory Effects: The presence of specific functional groups may contribute to reduced inflammation in biological systems.

Safety Considerations:

While exploring the applications of this compound, it is essential to consider safety protocols due to its potential hazards during synthesis and application. Proper handling procedures must be followed to mitigate risks associated with exposure to brominated compounds .

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Key Observations :

Physical Properties :

Gaps in Data : The target compound lacks reported melting points and yields, highlighting a need for further experimental characterization.

Anticancer Activity :

- Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) showed potent activity against HCT-116, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 10 µM) .

- Structural Relevance: The 3-chlorophenoxy group in the target compound may mimic bioactive motifs in these derivatives, though direct antitumor data are unavailable .

Antimicrobial and Antifungal Activity :

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrated strong Gram-positive antibacterial activity (MIC: 2–4 µg/mL) .

- Thiazole-containing analogues (e.g., ) are particularly effective against fungi, suggesting that the target compound’s halogenated phenoxy group could be optimized for similar applications .

Crystallographic and Coordination Properties :

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide crystallizes with a dihedral angle of 60.5° between aromatic planes, stabilized by N–H···O hydrogen bonds . Such structural data are critical for drug design but are absent for the target compound.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article examines the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H15BrClNO2

- Molecular Weight : 364.66 g/mol

- Functional Groups : Acetamide, phenoxy, halogen substituents

The presence of bromine and chlorine atoms in the structure may influence its biological activity by altering the electronic properties and steric hindrance.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects. The compound may exhibit its activity through:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their function.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies utilizing human cancer cell lines have indicated promising results.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 7.5 | Inhibition of proliferation |

The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as an effective anticancer agent.

Case Studies

- In Vivo Studies : A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells.

- Molecular Docking Studies : Computational analyses revealed that the compound has a high binding affinity for target proteins involved in cancer progression. Docking scores indicate that it effectively interacts with the active sites, suggesting a mechanism for its anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-bromo-4-methylphenyl)-2-(3-chlorophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves acylation of 2-bromo-4-methylaniline with 2-(3-chlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) critically affect reaction efficiency. For example, highlights that acylation of brominated anilines with acetyl chlorides yields acetamides with >80% purity when using stoichiometric base and controlled temperatures .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., bromine at C2, methyl at C4 on the phenyl ring).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₅H₁₂BrClNO₂).

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. notes that brominated acetamides often show IC₅₀ < 50 µM in epithelial cancers .

Advanced Research Questions

Q. How do electronic effects of the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodology : The bromine at C2 (ortho to acetamide) acts as a directing group, enabling Suzuki-Miyaura coupling with aryl boronic acids. Chlorine on the phenoxy moiety reduces electron density, potentially stabilizing intermediates. Kinetic studies using DFT calculations (e.g., Gaussian 09) can model transition states, while experimental validation via LC-MS tracks coupling efficiency .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

- Methodology :

- Analog synthesis : Replace bromine with iodine (larger atomic radius) or substitute the methyl group with trifluoromethyl (electron-withdrawing).

- SAR analysis : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). shows that oxadiazole-thioacetamide hybrids improve antimicrobial potency by 3–5-fold compared to parent acetamides .

Q. How can crystallographic data resolve contradictions in proposed binding modes with biological targets?

- Methodology : Perform X-ray crystallography to determine the compound’s 3D structure and dock it into target proteins (e.g., MDM2/p53 interface) using software like AutoDock Vina. demonstrates that dihedral angles between aromatic rings (e.g., 60.5° in similar acetamides) critically affect hydrophobic interactions .

Q. What experimental and computational approaches validate its mechanism of action in enzyme inhibition?

- Methodology :

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition.

- Molecular dynamics simulations : Use GROMACS to simulate binding stability over 100 ns trajectories. suggests triazole-thioacetamide derivatives disrupt ATP-binding pockets in kinases via sulfur-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.